molecular formula C19H27N3O3S B12939130 N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide CAS No. 82559-33-9

N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B12939130
CAS No.: 82559-33-9
M. Wt: 377.5 g/mol
InChI Key: NTNZCQMODWAMKC-UHFFFAOYSA-N
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Description

N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound that features a thiadiazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the formation of the thiadiazole ring followed by the attachment of the benzamide group. The process may include the following steps:

    Formation of Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Attachment of Benzamide Group: The thiadiazole intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(3-Ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is unique due to the presence of both the thiadiazole ring and the benzamide moiety, which confer specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

82559-33-9

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[5-(3-ethylhexan-3-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C19H27N3O3S/c1-6-12-19(7-2,8-3)17-21-22-18(26-17)20-16(23)15-13(24-4)10-9-11-14(15)25-5/h9-11H,6-8,12H2,1-5H3,(H,20,22,23)

InChI Key

NTNZCQMODWAMKC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CC)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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